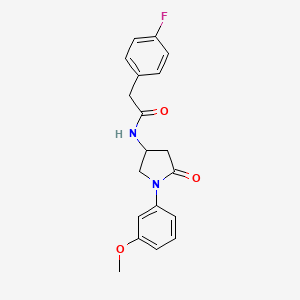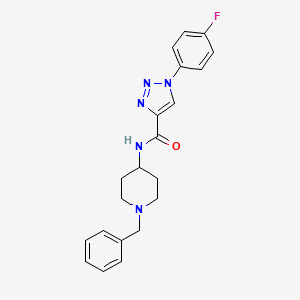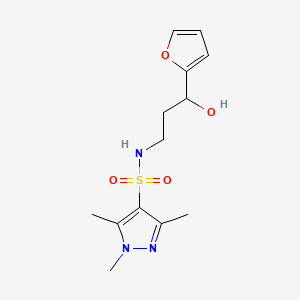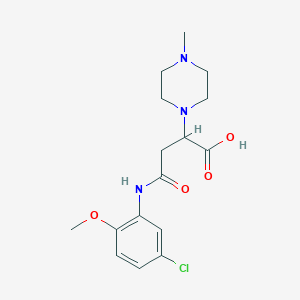![molecular formula C14H14N2O2S2 B2942450 3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-28-1](/img/structure/B2942450.png)
3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For example, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidine derivatives are diverse. For instance, electrophilic heterocyclization of 5,6-disubstituted 3-alkenyl-2-thioxothieno[2,3-d]pyrimidin-4-ones by treatment with p-alkoxyphenyltellurium trichlorides leads to annulation of the thiazoline moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidine derivatives can vary. For instance, some derivatives have been reported to crystallize from ethyl acetate–methanol (1:1) and have melting points above 260 °C .科学研究应用
Anticancer Activity
Thienopyrimidines have been studied for their potential as anticancer agents. The structural similarity of “3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” to other bioactive thienopyrimidines suggests it may exhibit antiproliferative effects against various cancer cell lines . Research has shown that certain thienopyrimidines can inhibit cell proliferation by targeting key enzymes involved in cancer cell growth .
Antimicrobial Properties
Compounds with a thienopyrimidine core have demonstrated antimicrobial properties. They have been found to be effective against a range of bacteria and fungi, suggesting that this compound could also be explored for its antimicrobial efficacy .
Enzyme Inhibition
Thienopyrimidines are known to act as enzyme inhibitors. They can inhibit enzymes like dihydrofolate reductase (DHFR), which is a target for antitumor and antimicrobial therapies . This compound could potentially be used to study enzyme inhibition mechanisms in various diseases.
Vascular Endothelial Growth Factor (VEGF) Inhibition
VEGF inhibitors are crucial in the treatment of diseases like cancer and macular degeneration. Thienopyrimidines have been reported to inhibit VEGF receptors, which could make “3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” a candidate for research in antiangiogenic therapies .
Tyrosine Kinase Inhibition
Tyrosine kinases are important targets in cancer therapy. Thienopyrimidines have shown activity as tyrosine kinase inhibitors, which suggests that this compound could be valuable in the development of new cancer treatments .
Pharmacokinetics and Drug Development
The structural features of thienopyrimidines allow them to have favorable pharmacokinetic properties, making them suitable candidates for drug development. The compound could be used in research to develop new drugs with improved efficacy and bioavailability .
未来方向
作用机制
Target of Action
The compound belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. They are used on several therapeutic targets .
Biochemical Pathways
Pyridopyrimidines can affect various biochemical pathways depending on their specific targets. For example, some pyridopyrimidines are known to inhibit the mTOR pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure. For example, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyridopyrimidines have shown therapeutic interest or have already been approved for use as therapeutics .
属性
IUPAC Name |
3-(2-methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-18-11-6-4-3-5-10(11)16-13(17)12-9(7-8-20-12)15-14(16)19-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEGZPDKKMAQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)

![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942378.png)

![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2942386.png)


![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)